1-Amino-2-Naphthol-4-Sulfonic Acid Hydrate
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Overview
Description
1-Amino-2-Naphthol-4-Sulfonic Acid Hydrate is an organic compound with the molecular formula C10H9NO4SThis compound is a derivative of naphthalene and contains both amino and sulfonic acid functional groups, making it a versatile intermediate in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2-Naphthol-4-Sulfonic Acid Hydrate can be synthesized through several methods. One common method involves the dissolution of 2-naphthol in dilute aqueous sodium hydroxide, followed by the addition of sulfuric acid at low temperatures (5-8°C) to precipitate the compound in a finely divided form. Sodium nitrite is then added to the slightly alkaline suspension, and sulfuric acid is used to effect the nitrosation .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the treatment of 1-hydroxylimino-2-tetralone-4-sulfonic acid with pyrosulfite in a mineral acid medium. This process is typically carried out in the presence of catalytic amounts of a copper compound to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-Naphthol-4-Sulfonic Acid Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include naphthoquinones, substituted naphthalenes, and various sulfonated derivatives .
Scientific Research Applications
1-Amino-2-Naphthol-4-Sulfonic Acid Hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Amino-2-Naphthol-4-Sulfonic Acid Hydrate exerts its effects involves its functional groups. The amino and sulfonic acid groups facilitate various interactions, including hydrogen bonding and ionic interactions. These interactions play a crucial role in its reactivity and its ability to form complexes with metal ions. In electrochemical applications, the compound acts through interfacial adsorption mechanisms, where the lone pairs on nitrogen and oxygen atoms adsorb onto electrode surfaces, influencing the deposition process .
Comparison with Similar Compounds
1-Amino-2-Hydroxy-4-Naphthalenesulfonic Acid: Similar in structure but differs in the position of the hydroxyl group.
4-Amino-3-Hydroxy-1-Naphthalenesulfonic Acid: Another isomer with different functional group positions.
Uniqueness: 1-Amino-2-Naphthol-4-Sulfonic Acid Hydrate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and solubility properties. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific chemical interactions .
Properties
IUPAC Name |
4-amino-3-hydroxynaphthalene-1-sulfonic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S.H2O/c11-10-7-4-2-1-3-6(7)9(5-8(10)12)16(13,14)15;/h1-5,12H,11H2,(H,13,14,15);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIFRKHCQWZKMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)O)S(=O)(=O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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